2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Description
2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a bicyclic amine derivative featuring a spiro[4.4]nonane core with nitrogen atoms at positions 2 and 5. The benzyl and methyl substituents at these positions confer distinct physicochemical and pharmacological properties. Its dihydrochloride salt form enhances solubility, making it suitable for preclinical studies .
Properties
IUPAC Name |
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-16-9-7-15(12-16)8-10-17(13-15)11-14-5-3-2-4-6-14;;/h2-6H,7-13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYJGRNEYORLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride serves as a building block for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it significant in synthetic organic chemistry.
Biology
Research has indicated potential biological activities associated with this compound:
- Biological Activity : It interacts with specific enzymes and receptors, possibly modulating their activity.
- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Anticancer Activity : Evidence suggests that certain diazaspiro derivatives can induce apoptosis in cancer cells and inhibit tumor growth both in vitro and in vivo.
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials due to its unique structural properties.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of diazaspiro compounds against Staphylococcus aureus and E. coli. The results indicated effective inhibition of bacterial growth at low concentrations, highlighting the potential use of these compounds as new antibiotics.
Anticancer Potential
In a comparative study involving various diazaspiro derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for inducing cell death.
Mechanism of Action
The mechanism of action of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues of Diazaspiro[4.4]Nonane Derivatives
The spiro[4.4]nonane scaffold is a versatile framework for drug discovery. Key structural variations among analogs include substituents on the nitrogen atoms and modifications to the spiro ring system. Below is a comparison of the target compound with its closest analogs:
Physicochemical Properties
- UPLC-MS Profiles : The target compound’s molecular weight (calculated ~350–370 g/mol with diHCl) aligns with analogs like E73 (393.1–395.2 [M+H]+), though the absence of chlorine reduces its mass .
- NMR Signatures : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methyl group (δ 2.3–2.5 ppm) are consistent with E73 and E196. Differences in coupling patterns (e.g., J-values) reflect substituent positioning .
Critical Analysis of Structural and Functional Differences
- The target compound’s simpler benzyl group may offer a safer profile .
- Spiro Ring Size : The [4.4] system provides greater rigidity compared to [3.5], influencing conformational stability and pharmacokinetics. For example, [3.5] analogs show higher similarity scores (0.95) to piperidine derivatives, suggesting divergent applications .
Biological Activity
2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a compound belonging to the diazaspiro family, characterized by its unique spiro-connected bicyclic structure containing nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its interactions with various molecular targets.
The molecular formula of this compound is with a molecular weight of approximately 303.270 g/mol. The synthesis typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions, often utilizing catalysts and inert atmospheres to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. While detailed mechanisms are still under investigation, it is believed that the compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, preliminary studies suggest that it may influence neurotransmitter systems or exhibit anti-inflammatory properties .
Antimicrobial Properties
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. For example, compounds similar to 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
There is growing evidence supporting the anticancer properties of spirocyclic compounds. Research has demonstrated that certain diazaspiro derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The specific pathways involved are still being elucidated, but they may include modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of several diazaspiro compounds against Staphylococcus aureus and E. coli. The results showed that these compounds inhibited bacterial growth at low concentrations, indicating their potential as new antibiotics .
- Anticancer Potential : In a comparative study involving various diazaspiro derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for cell death induction .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Benzyl-2,7-diazaspiro[4.4]nonane | Diazaspiro | Antimicrobial |
| 2-Methyl-7-benzyl-2,7-diazaspiro[4.4]nonane | Diazaspiro | Antitumor |
| 2,7-Diazaspiro[4.4]nonane | Diazaspiro | Neuroprotective |
The unique structural features of this compound contribute to its distinct biological activities compared to other similar compounds .
Q & A
Q. How can the synthesis of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride be optimized for improved yield and purity?
Methodological Answer:
- Key Steps :
- Alkylation : Use Procedure C () with benzyl halides and methylating agents under inert conditions (e.g., N₂ atmosphere).
- Purification : Employ preparative reverse-phase HPLC (RP-HPLC) with gradients optimized for polar intermediates (e.g., acetonitrile/water with 0.1% TFA) to isolate the target compound .
- Salt Formation : Convert the free base to the dihydrochloride salt using HCl in anhydrous ether, followed by recrystallization from ethanol/water mixtures .
- Yield Optimization : Monitor reaction progress via UPLC-MS (e.g., m/z 275–317 [M+H]+ range) to terminate reactions at peak conversion .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign spirocyclic protons (δ 2.2–3.4 ppm for methylene groups) and aromatic protons (δ 7.0–7.5 ppm for benzyl substituents). Compare splitting patterns (e.g., dd, m) to reference spectra of analogous diazaspiro compounds .
- HRMS : Validate molecular weight (e.g., C₁₃H₂₀Cl₂N₂: calcd 275.22) using high-resolution Orbitrap MS with ESI+ mode .
- X-ray Crystallography : For absolute configuration, use SHELXL for refinement. SHELXTL (Bruker AXS) is recommended for small-molecule datasets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Analog Design : Synthesize derivatives with substituent variations (e.g., halogenated benzyl groups, methyl-to-ethyl substitutions) using protocols from and .
- Biological Assays :
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 298–323 K to exploit temperature-dependent chemical shift changes .
- 2D Experiments : Perform HSQC and HMBC to confirm connectivity, especially for spirocyclic protons and benzyl group assignments .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated shifts using Gaussian 16) .
Q. What strategies are effective for optimizing salt formation (e.g., dihydrochloride) to enhance stability and bioavailability?
Methodological Answer:
- Counterion Screening : Test HCl, oxalic acid, and other pharmaceutically accepted acids for solubility and hygroscopicity .
- Crystallization Conditions : Optimize solvent mixtures (e.g., ethanol/acetone) and cooling rates to achieve polymorphic control .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via UPLC-MS .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., sigma receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with the SMILES string (C1CNCC12CCNC2=O) to model binding to sigma-1 receptors. Validate poses against known ligands like AD258 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrophobic interactions with benzyl/methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
